molecular formula C13H12Cl2N2OS B2877261 2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 677731-35-0

2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B2877261
CAS RN: 677731-35-0
M. Wt: 315.21
InChI Key: LAAFNCRONFZICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one” is represented by the linear formula C22H16Cl2N2OS . This indicates that the compound contains 22 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Synthesis Techniques and Characterization

  • Research has been conducted on synthesizing pyridopyrimidines and their derivatives, including compounds similar to "2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one," through various methods. Studies include the cyclocondensation reactions and S-alkylation under phase transfer conditions, aiming to explore the chemical properties and potential applications of these compounds (Dave & Patel, 2001).

Quantum Chemical Calculations and Cytotoxic Activity

  • Quantum chemical calculations have been utilized to determine the molecular properties of pyrimidin-4(3H)-one derivatives. These studies provide insights into the compound's electronic structure, which is crucial for understanding its reactivity and potential as a cytotoxic agent against various cancer cell lines (Kökbudak et al., 2020).

Antiviral Research

  • The anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives has been explored, showing that certain derivatives can inhibit the reproduction of the human immunodeficiency virus in vitro. This research paves the way for developing new antiviral drugs based on the structural framework of pyrimidin-4(3H)-one (Novikov et al., 2004).

Photochemical and Electrochemical Studies

  • The photochemical and electrochemical behaviors of 2-thiopyrimidine derivatives have been studied, revealing the potential for these compounds in developing photosensitive materials. Such materials could be used in photovoltaic cells or as photo-switchable molecular devices (Wrona et al., 1975).

Analgesic and Anti-inflammatory Properties

  • Some derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. This research indicates the potential for developing new therapeutic agents based on the pyrimidin-4(3H)-one scaffold for treating pain and inflammation (Alagarsamy et al., 2007).

Mechanism of Action

Safety and Hazards

As with any chemical, handling “2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one” requires appropriate safety measures. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility for confirming the product’s identity and/or purity, and for understanding its potential hazards.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS/c1-7-8(2)16-13(17-12(7)18)19-6-9-3-4-10(14)5-11(9)15/h3-5H,6H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAFNCRONFZICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

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